molecular formula C18H18N2O5 B14157596 [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate CAS No. 386260-81-7

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B14157596
CAS No.: 386260-81-7
M. Wt: 342.3 g/mol
InChI Key: WORJHQPLCRXBHV-UHFFFAOYSA-N
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Description

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the condensation of catechol with formaldehyde to form the benzodioxole structure. This intermediate is then subjected to further reactions to introduce the carboxylate and dimethylaminoanilino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperature, pressure, and pH being critical parameters to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate exerts its effects involves interactions with various molecular targets. The benzodioxole ring can interact with enzymes and receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-[4-(Dimethylamino)phenyl]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
  • [2-[4-(Methylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate
  • [2-[4-(Ethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

Uniqueness

What sets [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the dimethylamino and benzodioxole groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

386260-81-7

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H18N2O5/c1-20(2)14-6-4-13(5-7-14)19-17(21)10-23-18(22)12-3-8-15-16(9-12)25-11-24-15/h3-9H,10-11H2,1-2H3,(H,19,21)

InChI Key

WORJHQPLCRXBHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=C(C=C2)OCO3

solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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